molecular formula C34H43NO11 B1214411 Cosmomycin A' CAS No. 103470-58-2

Cosmomycin A'

Cat. No.: B1214411
CAS No.: 103470-58-2
M. Wt: 641.7 g/mol
InChI Key: FUUDKBWUVKIDPQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of Cosmomycin A Prime emerged from extensive research into the metabolic products of Streptomyces bacteria during the latter half of the twentieth century. The cosmomycin family of compounds was first identified through systematic screening programs aimed at discovering new bioactive natural products from actinomycete bacteria. The original isolation and characterization of cosmomycins was reported in 1985 by Morioka and colleagues, who identified these compounds as differentiation inducers of Friend cell cultures. This groundbreaking work established the foundation for subsequent research into the diverse structural variants within the cosmomycin family.

The identification of Cosmomycin A Prime specifically represented a significant advancement in understanding the structural diversity possible within anthracycline biosynthesis. Unlike many other natural product discoveries that occurred through serendipitous observations, the characterization of Cosmomycin A Prime resulted from deliberate efforts to catalog and understand the complete range of metabolites produced by Streptomyces species. The compound was distinguished from other cosmomycin variants through sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

The historical significance of Cosmomycin A Prime extends beyond its initial discovery to encompass its role in advancing analytical methodologies for natural product characterization. The complex structure of this compound, featuring multiple stereochemical centers and intricate glycosidic linkages, presented analytical challenges that drove the development of more sophisticated characterization techniques. These methodological advances have subsequently benefited the broader field of natural product chemistry and contributed to more efficient identification and characterization of novel bioactive compounds.

Taxonomic Classification within Anthracycline Antibiotics

Cosmomycin A Prime belongs to the anthracycline class of antibiotics, which are characterized by their tetracyclic aromatic polyketide backbone and distinctive quinone functionality. Anthracyclines represent one of the most important classes of natural antibiotics, with Streptomyces bacteria producing over two-thirds of clinically useful antibiotics of natural origin. The taxonomic classification of anthracyclines is based on their core tetrahydronaphthacenedione ring structure, which is typically attached through glycosidic linkages to amino sugar moieties.

Within the broader anthracycline classification, Cosmomycin A Prime occupies a unique position due to its specific structural features and biosynthetic origin. The compound is classified as a member of the cosmomycin subfamily, which is distinguished by particular glycosylation patterns and aglycone modifications that set these compounds apart from other anthracycline groups such as the doxorubicin or daunorubicin families. The cosmomycin subfamily demonstrates the remarkable biosynthetic versatility of Streptomyces bacteria in generating structurally diverse anthracycline variants.

The taxonomic position of Cosmomycin A Prime within the anthracycline family can be understood through analysis of its structural relationships to other known compounds. The following table presents the key taxonomic characteristics that define Cosmomycin A Prime within the broader anthracycline classification system:

Classification Level Description Key Features
Class Anthracycline Antibiotics Tetrahydronaphthacenedione core structure
Subfamily Cosmomycin Group Specific glycosylation patterns
Variant Cosmomycin A Prime Trisaccharide chain attachment
Source Organism Streptomyces species Actinomycete bacterial origin

Nomenclature and Alternate Designations

The nomenclature of Cosmomycin A Prime reflects both systematic chemical naming conventions and historical designations used in natural product literature. The compound is officially designated as Cosmomycin A Prime, with the prime symbol distinguishing it from the closely related Cosmomycin A variant. This nomenclature system allows for clear differentiation between structurally related compounds within the cosmomycin family while maintaining consistency with established naming conventions for anthracycline antibiotics.

Alternative designations for Cosmomycin A Prime include its Chemical Abstracts Service registry number 103470-58-2, which provides a unique identifier for the compound in chemical databases and literature. The systematic chemical name for Cosmomycin A Prime, while considerably more complex, provides precise structural information: 10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione.

The following table summarizes the various nomenclature systems and identifiers used for Cosmomycin A Prime:

Designation Type Identifier Source
Common Name Cosmomycin A Prime Natural product literature
Chemical Abstracts Service Number 103470-58-2 Chemical registry database
PubChem Compound Identifier 128393 Public chemical database
Molecular Formula C₃₄H₄₃NO₁₁ Elemental composition
Systematic Name 10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione International Union of Pure and Applied Chemistry

Significance in Natural Product Research

Cosmomycin A Prime holds considerable significance in natural product research as an exemplar of the structural complexity and biosynthetic sophistication achievable by microbial secondary metabolism. The compound represents an important case study in understanding how Streptomyces bacteria can generate structurally diverse variants of core molecular scaffolds through modifications of biosynthetic pathways. Research into Cosmomycin A Prime has contributed to advancing knowledge of polyketide biosynthesis and the mechanisms by which complex glycosylation patterns are achieved in natural product biosynthesis.

The significance of Cosmomycin A Prime extends to its role in demonstrating the potential for discovering novel bioactive compounds through systematic investigation of microbial metabolomes. The compound exemplifies the principle that comprehensive characterization of natural product families can reveal structurally unique variants with potentially distinct biological activities. This approach to natural product discovery has proven particularly valuable in the search for new therapeutic agents, as structural modifications can significantly alter the biological activity and pharmacological properties of natural products.

Research into Cosmomycin A Prime has also contributed to advancing analytical methodologies for characterizing complex natural products. The structural complexity of this compound, featuring multiple stereochemical centers and intricate sugar modifications, has provided opportunities for developing and refining techniques for structural elucidation of natural products. These methodological advances have broader implications for natural product research and have facilitated more efficient characterization of newly discovered compounds.

The following table summarizes the key research contributions that have emerged from studies of Cosmomycin A Prime:

Research Area Contribution Impact
Biosynthetic Understanding Elucidation of glycosylation mechanisms Advanced knowledge of secondary metabolism
Analytical Methods Development of characterization techniques Improved natural product analysis capabilities
Structural Diversity Documentation of anthracycline variants Expanded understanding of chemical space
Discovery Strategies Systematic family characterization Enhanced approaches to natural product discovery

Properties

IUPAC Name

10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO11/c1-6-34(42)13-12-18-25(31(41)27-26(29(18)39)30(40)24-17(28(27)38)8-7-9-21(24)37)33(34)46-23-14-19(35(4)5)32(16(3)44-23)45-22-11-10-20(36)15(2)43-22/h7-9,15-16,19-20,22-23,32-33,36-37,39,41-42H,6,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDKBWUVKIDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908437
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103470-58-2
Record name Cosmomycin A'
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Capture Arm Design

A synthetic DNA geneblock (Integrated DNA Technologies) containing 360 bp homology arms targeting the BGC boundaries was ligated into the pCAP01 vector via SpeI and XhoI restriction sites. The inclusion of a BamHI site between the arms enabled linearization of the vector post-assembly. This approach reduced vector construction time by one week compared to PCR-dependent methods and achieved a 30% capture efficiency in Saccharomyces cerevisiae.

Heterologous Expression in Streptomyces coelicolor M512

Linearized pCAP01-COS was transformed into S. coelicolor M512, a model host deficient in endogenous secondary metabolite production. Fermentation in R5M medium (pH 7.3) at 30°C for 10 days yielded 2.5 mg/L of Cosmomycin A. Key parameters included:

ParameterValue
Temperature30°C
Culture Duration10 days
MediumR5M (modified R5)
Yield (Cosmomycin A)2.5 mg/L

Fermentation Optimization for Enhanced Production

Scale-up fermentation of Streptomyces sp. BioMCC-a.T.3335 in a 10 L bioreactor demonstrated pH-dependent yield variations. Real-time monitoring via ultra-high-performance liquid chromatography (UPLC) revealed optimal lactic acid accumulation at pH 5.5, correlating with maximal polyketide precursor availability.

Critical Fermentation Parameters

  • pH Control : Maintenance at 5.5 increased Cosmomycin A titers by 40% compared to pH 6.5.

  • Aeration : 0.1 vvm oxygen tension prevented oxidative degradation of intermediates.

  • Agitation : 50 rpm minimized shear stress while ensuring nutrient homogeneity.

Extraction and Primary Purification

Post-fermentation broth was centrifuged, and the supernatant was extracted thrice with ethyl acetate (EtOAc) at a 1:2 (v/v) ratio. The organic phase was evaporated under reduced pressure, yielding a crude extract containing Cosmomycin A and analogs (e.g., Cosmomycin B and D). Initial purification employed solid-phase extraction (Sep-Pak Vac 10g cartridges) with a 0–66% acetonitrile gradient in 50 mM potassium phosphate buffer (pH 6.5).

High-Performance Liquid Chromatography (HPLC) Purification

Multi-step HPLC resolved Cosmomycin A from structurally similar congeners (Table 1):

Table 1: HPLC Conditions for Cosmomycin A Isolation

StepColumnMobile PhaseGradient/IsocraticRetention Time
1Agilent Pursuit XRs C185–100% MeCN in NH4OAcLinear, 60 min40–42 min
2Phenomenex Luna C840% MeCN in NH4OAcIsocratic15–17 min
3Kinetex XB-C1840% MeCN in NH4OAcIsocratic12–14 min

Final purification yielded Cosmomycin A with >98% purity, as confirmed by NMR (δ 1.25–1.30 ppm for methyl groups) and HRMS ([M+H]+ m/z 1123.4521).

Structural Elucidation and Quality Control

Cosmomycin A was characterized using:

  • NMR Spectroscopy : 2D COSY and HSQC confirmed the tetracyclic aglycone and trisaccharide moiety.

  • Mass Spectrometry : MS/MS fragmentation revealed diagnostic ions at m/z 865 (aglycone) and 258 (daunosamine).

  • Bioactivity Assays : Antiplasmodial activity against Plasmodium falciparum 3D7 (IC50 = 2.8 nM).

Challenges and Mitigation Strategies

Low Yield in Heterologous Hosts

The original S. coelicolor system produced 2.5 mg/L, but overexpression of the cosP mycothiol peroxidase gene in S. lividans TK24 increased yields by 2.3-fold by mitigating oxidative stress.

Analog Interference

Molecular networking (GNPS) differentiated Cosmomycin A from B/D via unique MS2 fragments (m/z 1123 → 865 vs. 1109 → 851) .

Chemical Reactions Analysis

Hydrolysis Reactions

Cosmomycin A undergoes acid-catalyzed hydrolysis, breaking its glycosidic bonds to yield aglycone and sugar components. Under controlled conditions (0.1 N HCl, 85°C, 30 min), it produces γ-rhodomycinone as the aglycone and two hexoses: rhodosamine and rhodinose . Partial hydrolysis (0.1 N HCl, 25°C, 30 min) reveals intermediate degradation products (Table 1), confirming the sequential cleavage of its trisaccharide chains.

Table 1: Hydrolysis Products of Cosmomycin A

Degradation ProductMolecular Weight (FD-MS)Hexose Components
Intact Cosmomycin A756 (MH⁺)Rhodosamine, Rhodinose
Partial Hydrolysate642 (MH⁺)Rhodosamine, Rhodinose
Terminal Sugar528 (MH⁺)Rhodosamine

This hydrolysis profile aligns with anthracycline antibiotics but distinguishes Cosmomycin A via its unique sugar composition .

Oxidative Degradation

Anthracyclines like Cosmomycin A are prone to oxidative modifications. Studies on related cosmomycins (e.g., Cosmomycin D) show that hydroxyl group losses on the aglycone or sugar moieties occur under oxidative stress, generating analogs with reduced bioactivity . For Cosmomycin A, such modifications likely involve:

  • Loss of methyl or hydroxyl groups on the rhodosamine or aglycone.

  • Formation of desmethyl analogs , as observed in heterologous expression systems .

For example, a derivative missing the C-14 methyl group (δ 1.09 ppm in NMR) was identified, suggesting oxidative demethylation at this position .

Glycosylation and Structural Modifications

Cosmomycin A’s bioactivity is linked to its glycosylation pattern. Key reactions include:

Glycosyl Transferase Activity

The attachment of trisaccharide chains (rhodosamine–2-deoxyfucose–rhodinose) to the aglycone is mediated by glycosyltransferases. Mutational studies in Streptomyces strains reveal that disruptions in glycosylation genes (e.g., cosK) lead to incomplete sugar chains or altered stereochemistry .

Starter Unit Substitution

In engineered systems, replacing the canonical propionate starter unit with acetate shortens the polyketide chain by one carbon, producing analogs like Compound A (C₅₉H₈₆N₂O₂₁) . This modification alters the aglycone’s methylation pattern, detectable via HR-ESI-MS (m/z 1159.5793) .

Spectroscopic Characterization

Key analytical data for Cosmomycin A include:

Table 2: Spectroscopic Properties of Cosmomycin A

MethodData
UV-Vis (EtOH)λₘₐₓ: 238 nm (ε 394), 256 nm (ε 363), 295 nm (ε 96), 496 nm (ε 197)
IR (neat)Peaks: 3430 (br, OH), 2936 (C-H), 1601 (C=O), 1119 cm⁻¹ (C-O)
FD-MSm/z 756 (MH⁺)
¹H NMR (CDCl₃)δ 1.09 ppm (C-14 methyl triplet), δ 4.30–5.10 (sugar protons)

These data confirm the presence of a β-rhodomycinone aglycone and trisaccharide chains .

Stability and Reactivity

Cosmomycin A degrades under prolonged exposure to:

  • Light : Anthracyclines undergo photochemical degradation, likely via quinone-mediated redox cycling.

  • Alkaline Conditions : Base-catalyzed cleavage of glycosidic bonds occurs, similar to other anthracyclines .

Scientific Research Applications

Antitumor Activity

Cosmomycin A exhibits strong antitumor activity through several mechanisms:

  • DNA Intercalation : Cosmomycin A intercalates into DNA, disrupting replication and transcription processes, which is critical for its cytotoxic effects against cancer cells .
  • Apoptosis Induction : The compound promotes programmed cell death (apoptosis) in various cancer cell lines, including breast cancer cells, by activating specific signaling pathways such as the signal transducer and activator of transcription 3 pathway .
  • Inhibition of Tumor Growth : Studies have shown that Cosmomycin A effectively inhibits tumor growth in vitro and in vivo, demonstrating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Other Anthracyclines

Cosmomycin A shares structural similarities with other anthracycline antibiotics but is distinguished by its unique glycosylation pattern. The following table summarizes key comparisons:

CompoundSourcePrimary UseUnique Features
Cosmomycin AStreptomyces olindensisAntitumor agentUnique glycosylation pattern
DoxorubicinStreptomyces peucetiusBroad-spectrum chemotherapyHigh cardiotoxicity
DaunorubicinStreptomyces peucetiusLeukemia treatmentDifferent pharmacokinetics
Cosmomycin BStreptomyces olindensisAntitumor researchDistinct biological activities
Cosmomycin CStreptomyces olindensisCancer signaling researchInhibits specific protein pathways
Cosmomycin DStreptomyces olindensisAntitumor researchVariation in pharmacological effects

Case Study 1: Efficacy Against Breast Cancer

A study demonstrated that Cosmomycin A significantly inhibits the proliferation of MDA-MB-468 breast cancer cells. The IC50 values indicated a potent cytotoxic effect compared to conventional chemotherapeutics like doxorubicin .

Case Study 2: Mechanistic Insights

Research into the self-resistance mechanisms of Streptomyces olindensis, the producer of Cosmomycin A, revealed that the gene cosP encodes a mycothiol peroxidase that protects the bacterium from oxidative damage during cosmomycin production. This understanding may enhance production strategies for therapeutic applications .

Future Directions in Research

The unique structural characteristics and biological activities of Cosmomycin A suggest several avenues for future research:

  • Analog Development : Exploring glycosylated derivatives may yield compounds with improved efficacy and reduced toxicity.
  • Combination Therapies : Investigating the synergistic effects of Cosmomycin A with other chemotherapeutic agents could enhance treatment outcomes.
  • Mechanistic Studies : Further elucidation of its mechanisms may provide insights into overcoming resistance in tumor cells.

Comparison with Similar Compounds

Structural Comparison with Cosmomycin Analogs

Cosmomycin A belongs to a family of structurally related compounds, including Cosmomycins B, C, D, and newly discovered derivatives. Key structural differences arise from variations in sugar moieties and starter units:

Compound Core Structure Sugar Chains Molecular Formula Molecular Weight (Da) Key Modifications
Cosmomycin A β-rhodomycinone L-rhodosamine, 2-deoxy-L-fucose C60H88N2O21 1173.59 Acetate starter unit
Cosmomycin C β-rhodomycinone L-rhodosamine, 2-deoxy-L-fucose C60H88N2O21 1173.59 Propionate starter unit
Cosmomycin D β-rhodomycinone L-rhodosamine, 2-deoxy-L-fucose + OH C60H88N2O22 1189.59 Additional hydroxyl group
Deoxy-Cosmomycin C β-rhodomycinone L-rhodinose (missing hydroxyl) C60H88N2O20 1157.60 Reduced oxygenation in sugar chain

Notes:

  • The starter unit (acetate vs. propionate) alters the polyketide chain length, impacting molecular weight and solubility .
  • Hydroxylation and glycosylation patterns influence DNA-binding affinity and cellular uptake .

Functional Comparison with Other Anthracyclines

Cosmomycin A shares mechanistic similarities with daunorubicin and doxorubicin but differs in sugar chain complexity:

Compound DNA-Binding Stability (ESI-MS) Antitumor Activity (IC50) Antimicrobial Spectrum
Cosmomycin A High (similar to daunorubicin) 2.8 nM (vs. P. falciparum) Gram-positive bacteria
Daunorubicin Moderate 0.1–1 µM (leukemia cells) Limited
Doxorubicin High 0.01–0.1 µM (solid tumors) None

Key Findings :

  • Cosmomycin D shows DNA-binding stability comparable to daunorubicin but with broader antimicrobial activity .
  • The trisaccharide chains of cosmomycins enhance target specificity compared to monosaccharide-bearing anthracyclines .

Production and Yield

Metabolic flux analysis in S. olindensis reveals that optimizing acetyl-CoA and TCA cycle fluxes increases cosmomycin titers . Heterologous expression in S.

Biological Activity

Cosmomycin A, an anthracycline antibiotic produced by Streptomyces species, has garnered attention for its significant biological activities, particularly in cancer treatment and microbial resistance. This article delves into the biological activity of Cosmomycin A, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Cosmomycin A

Cosmomycin A is part of a larger family of compounds known as cosmomycins, which are characterized by their complex glycosylation patterns and potent antitumor properties. The biosynthesis of cosmomycin A involves multiple genes within the Streptomyces olindensis genome, which orchestrate the production and modification of this compound.

  • Inhibition of Cell Proliferation :
    • Cosmomycin A exhibits potent cytotoxicity against various cancer cell lines, including breast cancer cells. It functions primarily by intercalating into DNA, disrupting replication and transcription processes. This mechanism is similar to that of other anthracyclines like doxorubicin but is distinguished by its unique glycosylation pattern that enhances its binding affinity to DNA.
  • Induction of Apoptosis :
    • Studies have shown that Cosmomycin A can induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP (Poly (ADP-ribose) polymerase). This apoptotic pathway is crucial for eliminating malignant cells and is a common therapeutic target in cancer treatments.
  • Modulation of Signaling Pathways :
    • Research indicates that Cosmomycin A may inhibit key signaling pathways involved in tumor progression, such as the STAT3 pathway. By blocking STAT3 activation, Cosmomycin A can reduce the expression of anti-apoptotic proteins and promote cell cycle arrest in the G0-G1 phase .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that Cosmomycin A shows significant cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, it has been reported to exhibit an IC50 value against HeLa cells (human cervical carcinoma) lower than that of doxorubicin .
  • Resistance Mechanisms : The producing organism Streptomyces olindensis has developed self-resistance mechanisms against its own metabolites, including the expression of mycothiol peroxidase (MPx), which protects against oxidative stress during cosmomycin production. This mechanism is vital for understanding how to enhance the yield of cosmomycins during fermentation processes .

Comparative Efficacy Table

CompoundIC50 (μg/mL)Target Cell Line
Cosmomycin A0.110HeLa (cervical carcinoma)
Doxorubicin0.050HeLa
Cosmomycin D0.080MDA-MB-468 (breast cancer)

Glycosylation Patterns and Their Impact

The unique glycosylation patterns observed in cosmomycins significantly influence their biological activity. Research has identified specific glycosyltransferase genes (cosG and cosK) responsible for these modifications. Alterations in these genes can lead to new derivatives with potentially enhanced or altered therapeutic properties .

Q & A

Basic: What experimental approaches are used to study the biosynthesis of Cosmomycin A in Streptomyces species?

Methodological Answer:
To investigate Cosmomycin A biosynthesis, researchers typically analyze its gene cluster (BGC) using PCR-independent Transformation-Associated Recombination (TAR) to capture and compare genomic regions across Streptomyces strains . Gene knockout experiments are then employed to validate essential genes, such as those encoding glycosyltransferases or oxygenases, by observing phenotypic changes (e.g., loss of antibiotic activity) . Comparative genomic analysis of BGCs from different strains (e.g., Streptomyces olindensis vs. Streptomyces sp. CNT-302) can identify conserved regions critical for biosynthesis .

Basic: How does Cosmomycin A exert its antibiotic mechanism, and what assays confirm this?

Methodological Answer:
Cosmomycin A disrupts DNA synthesis by targeting type II topoisomerases, leading to filamentous cell morphology in bacteria due to SOS stress response activation . Mechanism validation involves:

  • Phenotypic profiling : Microscopic observation of elongated bacterial cells after treatment.
  • Enzymatic assays : Measuring inhibition of topoisomerase IV or DNA gyrase activity in vitro.
  • Transcriptomic analysis : Quantifying SOS response genes (e.g., recA, lexA) via qRT-PCR .

Advanced: How can researchers resolve contradictions in reported Cosmomycin BGC structures across studies?

Methodological Answer:
Discrepancies in BGC annotations (e.g., non-essential 14 kb regions in Streptomyces sp. CNT-302) require:

  • Functional genomics : Knockout or overexpression of disputed genes to assess their role in biosynthesis.
  • Metabolite profiling : LC-MS/MS comparison of wild-type and mutant strains to detect structural variants (e.g., methylated vs. demethylated derivatives) .
  • Cross-strain comparative analysis : Align BGCs using tools like antiSMASH to identify conserved domains and strain-specific adaptations .

Advanced: What strategies optimize heterologous expression of Cosmomycin A in non-native hosts?

Methodological Answer:
Challenges include inefficient gene cluster expression and post-translational modifications. Solutions involve:

  • Vector design : Use of integrative BAC vectors with strong promoters (e.g., ermE) to enhance transcription in Streptomyces lividans.
  • Co-expression of regulatory genes : Include pathway-specific regulators (e.g., SARP family proteins) to activate silent clusters.
  • Precursor supplementation : Add methylmalonyl-CoA or D-olivose precursors to culture media to bypass host metabolic limitations .

Basic: How can molecular networking (GNPS) identify novel Cosmomycin derivatives?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) data is analyzed via Global Natural Products Social Molecular Networking (GNPS). Nodes representing Cosmomycin C (m/z 1123.4) and D (m/z 1109.4) are clustered with derivatives (e.g., demethylated or deoxygenated variants) based on shared fragmentation patterns . Manual curation confirms structural hypotheses using NMR or Marfey’s analysis for sugar moieties .

Advanced: How should researchers evaluate conflicting data on Cosmomycin A’s efficacy in Gram-negative pathogens?

Methodological Answer:
Discrepancies may arise from differences in bacterial membrane permeability or efflux pump activity. Address this by:

  • Permeabilization assays : Use polymyxin B nonapeptide to disrupt outer membranes and assess minimum inhibitory concentration (MIC) shifts.
  • Efflux pump inhibition : Combine Cosmomycin A with phenylalanine-arginine β-naphthylamide (PAβN) to determine if resistance is pump-mediated .
  • Genomic analysis : Screen resistant strains for mutations in acrAB-tolC or other efflux-related operons .

Basic: What frameworks (e.g., FINER, PICO) guide hypothesis-driven research on Cosmomycin A?

Methodological Answer:

  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible Streptomyces strains), Novel (e.g., unexplored BGC regulators), and Relevant (e.g., addressing antibiotic resistance) .
  • PICO framework : Structure questions like, “In Staphylococcus aureus (Population), does Cosmomycin A (Intervention) compared to ciprofloxacin (Comparison) reduce biofilm formation (Outcome)?” .

Advanced: How to assess methodological rigor in Cosmomycin A studies during literature reviews?

Methodological Answer:
Critically evaluate:

  • Reproducibility : Verify if methods (e.g., TAR cloning parameters ) are detailed sufficiently for replication.
  • Data alignment : Cross-check figures (e.g., LC-MS chromatograms ) with results described.
  • Confounding variables : Assess culture conditions (e.g., media composition affecting precursor availability) that may skew bioactivity data .

Basic: What bioinformatics tools analyze Cosmomycin BGC evolution and horizontal gene transfer?

Methodological Answer:

  • antiSMASH : Annotate BGCs and predict biosynthetic pathways.
  • Phylogenetic tools : Use MEGA or RAxML to construct gene trees for polyketide synthase (PKS) domains and compare with 16S rRNA phylogeny to detect horizontal transfer .
  • BLAST Atlas : Visualize genomic synteny across Streptomyces strains to identify recombination hotspots .

Advanced: How to design CRISPR-Cas9 experiments to engineer Cosmomycin A analogs?

Methodological Answer:

  • Target selection : Use sgRNAs to disrupt glycosylation (e.g., cosG) or methylation (e.g., cosM) genes in the BGC.
  • Heterologous expression : Clone edited BGCs into Streptomyces coelicolor M1152 for expression.
  • Metabolite screening : Employ HPLC-MS to detect structural analogs and assess bioactivity against ESKAPE pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.